molecular formula C27H40ClNO2 B1663105 Veratramine Hydrochloride CAS No. 1258005-82-1

Veratramine Hydrochloride

Cat. No.: B1663105
CAS No.: 1258005-82-1
M. Wt: 446.1 g/mol
InChI Key: LXICYACAINWSSL-GXMRFAHPSA-N
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Description

Veratramine Hydrochloride is a derivative of veratramine, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. This compound is known for its significant biological activities, including its use as a biopesticide and its potential therapeutic applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Veratramine can be synthesized through a series of chemical reactions starting from dehydro-epi-androsterone. The synthetic route involves a biomimetic rearrangement to form the C-nor-D-homo steroid core, followed by a stereoselective reductive coupling and cyclization sequence to establish the E/F-ring moiety .

Industrial Production Methods: The industrial production of Veratramine Hydrochloride typically involves the extraction of veratramine from Veratrum plants, followed by its conversion to the hydrochloride salt. This process ensures the compound’s stability and solubility for various applications .

Mechanism of Action

Veratramine Hydrochloride exerts its effects by interacting with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19?,22-,24-,25?,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXICYACAINWSSL-GXMRFAHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5CC(CC[C@@]5([C@H]4C3)C)O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647700
Record name (2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258005-82-1
Record name (2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Veratramine Hydrochloride
Reactant of Route 2
Veratramine Hydrochloride
Reactant of Route 3
Veratramine Hydrochloride
Reactant of Route 4
Veratramine Hydrochloride
Reactant of Route 5
Veratramine Hydrochloride
Reactant of Route 6
Veratramine Hydrochloride

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